Samarium-145

Brachytherapy Nuclear Medicine Radiation Oncology

Samarium-145 (¹⁴⁵Sm) is a neutron-deficient radioisotope (T₁/₂=340 d) decaying via electron capture to stable ¹⁴⁵Pm, emitting 38–61 keV photons. Its energy lies just above the iodine K-edge (33.3 keV), uniquely enabling Photon Activation Therapy (PAT) with IUdR—a mechanism inaccessible to I-125 or Pd-103. Reactor-produced from ≥96.5% enriched ¹⁴⁴Sm; supplied as Ti-encapsulated seeds (0.8×4.5 mm) for stereotactic brain tumor, ocular melanoma, and PAT protocols. Radial dose function g(r)=0.86 at 5 cm ensures homogeneous LDR coverage over extended treatment durations.

Molecular Formula Sm
Molecular Weight 144.91342 g/mol
CAS No. 15065-02-8
Cat. No. B1204434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSamarium-145
CAS15065-02-8
Synonyms145Sm radioisotope
Samarium-145
Sm-145 radioisotope
Molecular FormulaSm
Molecular Weight144.91342 g/mol
Structural Identifiers
SMILES[Sm]
InChIInChI=1S/Sm/i1-5
InChIKeyKZUNJOHGWZRPMI-FTXFMUIASA-N
Commercial & Availability
Standard Pack Sizes145 brachytherapy / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Samarium-145 (CAS 15065-02-8) Procurement Guide: Isotopic Properties and Clinical Specifications


Samarium-145 (¹⁴⁵Sm) is a synthetic, neutron-deficient radioisotope of the lanthanide samarium with a nuclear half-life of 340 days [1]. It decays exclusively via electron capture (ε) to stable promethium-145 (¹⁴⁵Pm), emitting a characteristic photon spectrum dominated by K X-rays in the 38–45 keV energy range, alongside a minor 61 keV gamma-ray component (13 photons per 100 disintegrations) [1][2]. The isotope is produced via neutron irradiation of highly enriched samarium-144 (¹⁴⁴Sm, typically ≥96.5% enrichment) in a nuclear reactor, yielding a source suitable for encapsulation in titanium tubing for clinical implantation [1][3]. Its primary established and investigational applications lie in brachytherapy and photon activation therapy (PAT), where its specific photon energy profile and extended service life confer distinct operational advantages over conventional alternatives [2][4].

Samarium-145 vs. Iodine-125 and Other Brachytherapy Isotopes: Why Generic Substitution Fails


Direct substitution of Samarium-145 with other low-energy brachytherapy sources such as Iodine-125 (¹²⁵I) or Palladium-103 (¹⁰³Pd) is clinically and dosimetrically invalid due to fundamentally distinct nuclear decay characteristics and photon interaction properties. While ¹²⁵I (half-life ~60 days) and ¹⁰³Pd (~17 days) are widely used for permanent prostate implants, their short service lives preclude applications requiring prolonged low-dose-rate (LDR) irradiation [1]. Furthermore, the photon energy of ¹⁴⁵Sm (38–61 keV) is specifically tuned to lie just above the K-absorption edge of iodine (33.3 keV), a unique physical property that enables synergistic therapeutic effects when combined with iodinated radiosensitizers like iododeoxyuridine (IUdR)—a mechanism that is completely inaccessible to ¹²⁵I or ¹⁰³Pd sources [1][2]. Therefore, procurement decisions must be based on these quantifiable nuclear and physical specifications rather than broad isotopic class alone.

Quantitative Comparative Evidence: Samarium-145 vs. Clinical Brachytherapy Alternatives


Half-Life and Service Duration: Samarium-145 vs. Iodine-125

Samarium-145 exhibits a nuclear half-life of 340 days, which is 5.7 times longer than that of Iodine-125 (60 days) [1]. This extended half-life permits clinically practical treatment durations for temporary interstitial implants in slowly proliferating tumors such as brain and ocular malignancies, where prolonged low-dose-rate irradiation is dosimetrically advantageous [1]. The longer half-life directly reduces source replacement frequency and associated procedural costs in multi-fraction or protracted treatment regimens [2].

Brachytherapy Nuclear Medicine Radiation Oncology

Photon Energy and IUdR Radiosensitization: Samarium-145 vs. Iodine-125

Samarium-145 emits primary photons in the 38–45 keV range (140 K X-rays per 100 disintegrations) and a minor 61 keV gamma component (13 per 100 disintegrations) [1]. Crucially, these photon energies lie just above the K-absorption edge of stable iodine-127 (33.3 keV) [2]. This physical property enables ¹⁴⁵Sm photons to efficiently eject K-shell electrons from iodine atoms incorporated into tumor DNA via IUdR (iododeoxyuridine), triggering localized Auger electron cascades that cause irreparable double-strand DNA breaks with subcellular precision [2][3]. In contrast, Iodine-125 photons (27–35 keV) fall below this edge and cannot effectively photoactivate IUdR, rendering the sensitization mechanism inoperative [1].

Photon Activation Therapy Radiosensitization Auger Electron Therapy

Radial Dose Function at Extended Distances: Samarium-145 vs. Iodine-125 and Palladium-103

Direct comparative phantom dosimetry demonstrates that Samarium-145 exhibits a significantly higher radial dose function at clinically relevant distances compared to Iodine-125 and Palladium-103 sources. At 5 cm radial distance, the measured radial dose function g(r) for ¹⁴⁵Sm is 0.86, compared to 0.38 for ¹²⁵I Model 6702, 0.34 for ¹²⁵I Model 6711, and 0.09 for ¹⁰³Pd [1]. This 2.3× higher value relative to ¹²⁵I (Model 6702) indicates substantially less relative attenuation of dose with distance, which translates to more homogeneous dose distributions in larger tumor volumes when using source arrays [1][2].

Brachytherapy Dosimetry Treatment Planning Medical Physics

Production Route and Specific Activity: Reactor-Produced 145Sm vs. Cyclotron-Produced 145Sm and Reactor-Produced 153Sm

Samarium-145 for clinical brachytherapy is conventionally produced via the ¹⁴⁴Sm(n,γ)¹⁴⁵Sm reaction in a nuclear reactor, requiring highly enriched ¹⁴⁴Sm target material (≥96.5% enrichment) to minimize co-production of long-lived europium impurities (¹⁵²Eu, ¹⁵⁴Eu) [1][2]. This reactor-based route yields carrier-added ¹⁴⁵Sm with moderate specific activity but high absolute activity suitable for sealed source fabrication [3]. Alternative cyclotron-based production routes using deuteron beams on natural samarium (natSm(d,x)¹⁴⁵Sm) have been investigated and demonstrate that for target masses below approximately 1 gram, the accelerator-based method can exceed the daily yield of reactor production [4][5]. However, reactor production using enriched ¹⁴⁴Sm remains the established method for producing the high-purity, high-activity sources required for clinical brachytherapy due to lower long-lived impurity burdens [2]. This contrasts with ¹⁵³Sm, which is produced via ¹⁵²Sm(n,γ)¹⁵³Sm and is used in a completely different clinical context (Quadramet® for bone pain palliation as a beta-emitter) [6].

Radioisotope Production Nuclear Reactor Cyclotron Supply Chain

Samarium-145 (CAS 15065-02-8): Validated Application Scenarios for Procurement Decision-Making


Stereotactic Interstitial Brachytherapy for Brain Tumors with IUdR Radiosensitization

Samarium-145 encapsulated sources are specifically engineered for stereotactic implantation into high-grade gliomas and other brain malignancies. The photon energy range (38–61 keV) is optimally positioned to photoactivate stable iodine-127 in IUdR that has been selectively incorporated into tumor cell DNA, triggering Auger electron cascades that cause localized, high-LET radiation damage to tumor cells while largely sparing adjacent normal brain parenchyma [1][2]. The 340-day half-life supports protracted LDR irradiation schedules, and the favorable radial dose function (g(r) = 0.86 at 5 cm) enables more homogeneous dose coverage in irregularly shaped brain tumor volumes compared to ¹²⁵I [3][4].

Ophthalmic Brachytherapy for Ocular Tumors (Choroidal Melanoma, Retinoblastoma)

Titanium-encapsulated ¹⁴⁵Sm seeds (0.8 mm × 4.5 mm dimensions) are designed for temporary episcleral plaque or direct interstitial implantation in ocular tumors [1]. The low photon energies (38–61 keV) allow for effective radiation shielding of critical ocular structures (lens, optic nerve) while delivering therapeutic dose to the tumor bed. The 340-day half-life permits treatment durations that align with the relatively slow proliferation kinetics of ocular melanomas, and the source's small physical dimensions facilitate precise placement in the confined orbital anatomy [1][5].

Photon Activation Therapy (PAT) Research and Clinical Trials

Samarium-145 is uniquely qualified for Photon Activation Therapy protocols, a two-stage therapeutic approach wherein patients are first administered the halogenated thymidine analog IUdR, which accumulates in cycling tumor cells, followed by implantation of ¹⁴⁵Sm sources [2]. The ¹⁴⁵Sm photons, with energies just above the iodine K-edge (33.3 keV), efficiently eject inner-shell electrons from the incorporated iodine atoms, generating highly cytotoxic Auger electron showers within the DNA helix [2][5]. This mechanism is physically inaccessible to ¹²⁵I or ¹⁰³Pd sources, making ¹⁴⁵Sm an essential and non-substitutable component for any research group or clinical center investigating IUdR-mediated radiosensitization [2].

Reactor-Based Production of Brachytherapy Source Material

For facilities engaged in the manufacturing of sealed brachytherapy sources, reactor-produced ¹⁴⁵Sm from highly enriched ¹⁴⁴Sm targets (≥96.5% ¹⁴⁴Sm) remains the established and regulatory-preferred production route [6][7]. This method yields a product with a well-characterized impurity profile, dominated by short-lived ¹⁵³Sm (T₁/₂ = 46.3 h) and trace long-lived europium isotopes, which is acceptable for clinical source fabrication after appropriate decay periods [6]. While cyclotron-based production may offer higher daily yields for sub-gram target masses, the purity and specific activity of reactor-produced material are aligned with established clinical dosimetry and regulatory approvals [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Samarium-145

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.